molecular formula C14H12N2O3 B11860743 Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate

Cat. No.: B11860743
M. Wt: 256.26 g/mol
InChI Key: JMVKJTXQHTVLAI-UHFFFAOYSA-N
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Description

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate is a compound that combines the structural features of indole and isoxazole. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while isoxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate typically involves the reaction of indole derivatives with isoxazole precursors. One common method involves the reaction of indole-3-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined indole and isoxazole structures, which contribute to its diverse biological activities and potential therapeutic applications .

Biological Activity

Ethyl 5-(1H-indol-3-yl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activities, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features an indole moiety linked to an isoxazole ring, which is known for its pharmacological relevance. The synthesis typically involves the reaction of indole derivatives with isoxazole precursors under specific conditions to yield the desired compound. Various synthetic routes have been explored to enhance yield and purity, including the use of catalysts and optimizing reaction conditions.

1. Antimycobacterial Activity

Recent studies have highlighted the potential of this compound derivatives as antimycobacterial agents. For example, a study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (Mtb) ranging from 0.25 to 16 µg/mL, indicating strong antibacterial properties. The selectivity index (SI) for these compounds was greater than 10, suggesting low cytotoxicity while maintaining efficacy against drug-resistant strains .

2. Xanthine Oxidase Inhibition

Another significant biological activity of related compounds involves inhibition of xanthine oxidase (XO), an enzyme crucial in uric acid production. A derivative showed an IC50 value of 0.13 μM against XO, outperforming allopurinol, a standard treatment for gout . This suggests that this compound derivatives could serve as promising leads for developing new XO inhibitors.

3. Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies utilizing sulforhodamine B assays indicated that several derivatives displayed IC50 values between 0.7 and 35.2 µM against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines . Notably, compounds caused cell cycle arrest in the G0/G1 phase and reduced levels of cyclin-dependent kinase 4 (CDK4), a key regulator in cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications:

Modification Effect on Activity
Substituents on Indole RingEnhanced potency against Mtb and XO
Variations in Isoxazole StructureAltered selectivity and potency in anticancer assays
Presence of Halogen AtomsIncreased antibacterial activity

Case Study 1: Antimycobacterial Efficacy

In a study focusing on the antimycobacterial activity of various derivatives, compound 5e was identified as particularly potent with an MIC of 0.25 µg/mL against Mtb strains. This compound also demonstrated synergistic effects when combined with Streptomycin, enhancing its therapeutic potential against resistant strains .

Case Study 2: Anticancer Mechanism

An investigation into the anticancer effects revealed that certain derivatives induced significant apoptosis in Huh7 cells through upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins. This mechanism was corroborated by flow cytometry analysis showing increased sub-G1 populations indicative of apoptosis .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H12N2O3/c1-2-18-14(17)12-7-13(19-16-12)10-8-15-11-6-4-3-5-9(10)11/h3-8,15H,2H2,1H3

InChI Key

JMVKJTXQHTVLAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CNC3=CC=CC=C32

Origin of Product

United States

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